

Quinazoline Derivatives: A Technical Guide to Therapeutic Potential and Drug Development

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Compound of Interest

Compound Name: (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.^{[1][2][3]} This versatility has resulted in the successful development of several FDA-approved drugs, particularly in the field of oncology.^{[4][5]} This technical guide provides an in-depth overview of the therapeutic potential of quinazoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anticonvulsant properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows to support further research and drug development in this promising area.

Anticancer Activity of Quinazoline Derivatives

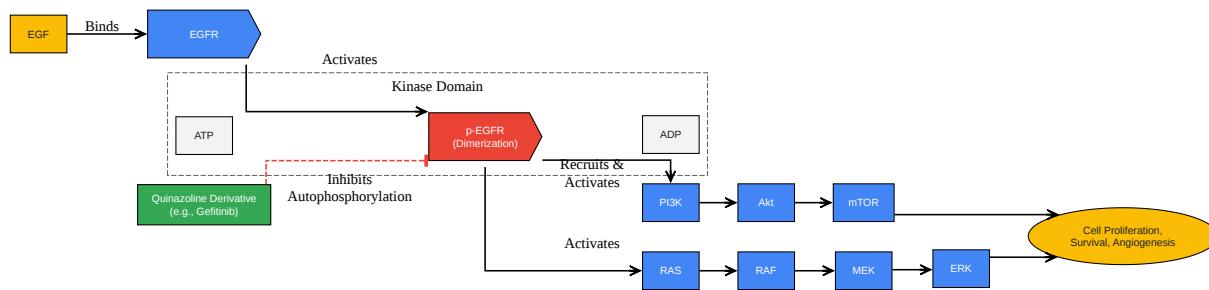
Quinazoline derivatives have shown remarkable success as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival.^{[4][6]} Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are in clinical use for the treatment of various cancers.^[4]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in cancer cells.

1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking downstream signaling.[1][7]



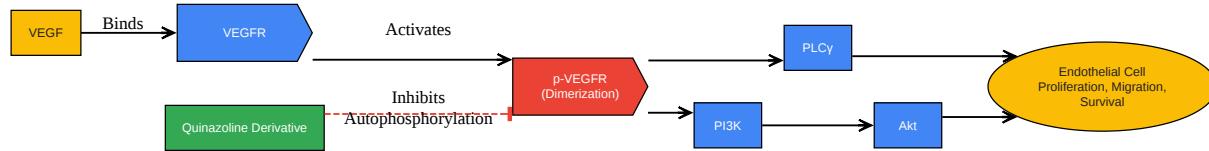
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Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

1.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key regulators of this process. Some quinazoline derivatives have been

developed as inhibitors of VEGFR tyrosine kinases, thereby suppressing tumor-induced angiogenesis.[8][9]

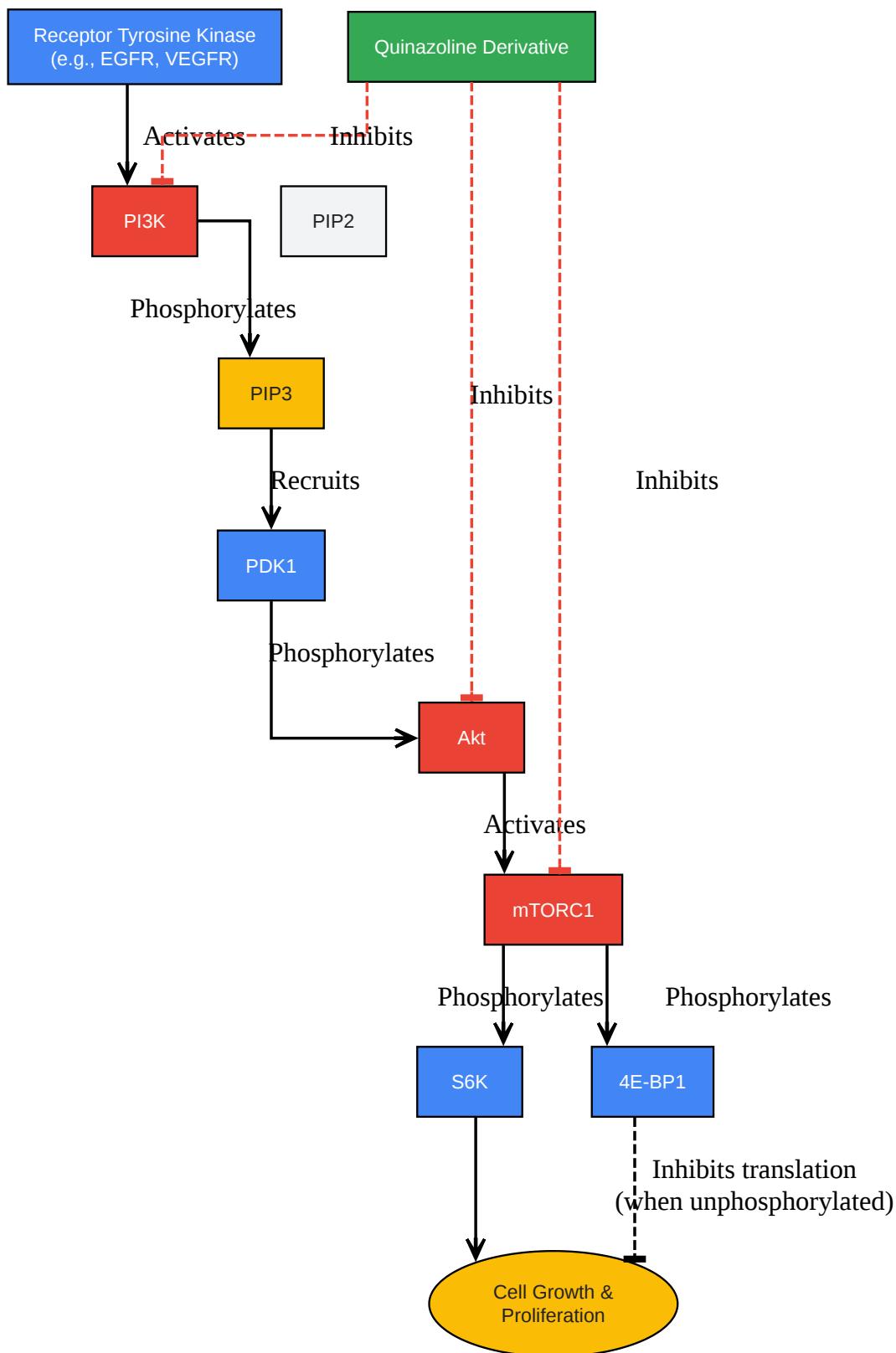


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Caption: VEGFR Signaling Pathway and Inhibition.

1.1.3. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some quinazoline derivatives have been designed to target components of this pathway, offering an alternative or complementary approach to RTK inhibition.[5][10][11]

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Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Sites.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various cancer cell lines, with data presented as IC50 or GI50 values.

Compound ID/Name	Target(s)	Cell Line	Activity (μM)	Reference
Gefitinib	EGFR	HeLa	4.3	[12]
Gefitinib	MDA-MB-231	28.3	[12]	
Erlotinib	EGFR	A431	0.03 (IC50)	[4]
Lapatinib	EGFR, HER2	-	-	[4]
Compound 21	-	HeLa	2.81	[12]
Compound 22	-	HeLa	2.15	[12]
Compound 23	-	HeLa	1.85	[12]
Compound 101	Tubulin	K562	5.8	[2]
Compound 101	MCF-7	0.34	[2]	
Compound 106	Cdk4, Tubulin	-	0.47 (Cdk4), 0.6 (Tubulin)	[2]
Compound 107	EGFRwt-TK	-	0.01	[2]
Compound 17	-	MiaPaCa2	1.32	[4]
Compound 31	EGFR	A431	0.33	[4]
Compound 32	EGFR	A431	0.49	[4]
Compound 42	EGFR, VEGFR-2	HT-29	0.13	[4]
Compound 42	EGFR, VEGFR-2	MCF-7	0.56	[4]
Compound 43	EGFR, VEGFR-2	HT-29	0.15	[4]
Compound 43	EGFR, VEGFR-2	MCF-7	1.81	[4]
Compound 46	VEGFR-2	-	0.0054	[4]
Compound 47	EGFR	-	0.012	[4]
Compound 1j	EGFR, VEGFR-2	-	0.078 (EGFR), 0.014 (VEGFR-2)	[13]

Compound 1l	EGFR, VEGFR-2	-	0.051 (EGFR), 0.014 (VEGFR-2)	[13]
Compound 4c	EGFR, VEGFR-2	-	0.22 (EGFR), 0.8 (VEGFR-2)	[13]
Compound 7c	PI3K/Akt/mTOR	MCF7	low sub-micromolar	[5]
Compound 2a	EGFR	-	0.00506	[14]
Compound II-1	EGFR, HER2	-	0.0003 (EGFR), 0.00607 (HER2)	[15]

Antimicrobial and Antiviral Activities

Quinazoline derivatives have also demonstrated significant potential as antimicrobial and antiviral agents, offering a promising scaffold for the development of new therapeutics to combat infectious diseases.[3][16][17]

Antibacterial and Antifungal Activity

Several studies have reported the efficacy of quinazoline derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18]

Compound ID	Bacterial/Fungal Strain	MIC (µg/mL)	Reference
8ga	E. coli	8	[3]
8ga	S. aureus	4	[3]
8gc	E. coli	8	[3]
8gc	S. aureus	4	[3]
8gd	E. coli	8	[3]
8gd	S. aureus	4	[3]
8ga	A. niger	8	[3]
8ga	C. albicans	16	[3]
8gc	A. niger	8	[3]
8gc	C. albicans	16	[3]
8gd	A. niger	8	[3]
8gd	C. albicans	16	[3]
3a	S. aureus	25.6	[18]
3a	B. subtilis	24.3	[18]
3a	P. aeruginosa	30.1	[18]
3a	E. coli	25.1	[18]
3a	A. fumigatus	18.3	[18]
3a	S. cerevisiae	23.1	[18]
3a	C. albicans	26.1	[18]
19	K. pneumoniae	0.31 mg/ml	
19	P. aeruginosa	0.15 mg/ml	
20	B. subtilis	0.5 mg/ml	
5b	S. aureus	1.95	[19]

5b	K. pneumoniae	0.98	[19]
5b	P. aeruginosa	0.49	[19]

Antiviral Activity

Quinazoline derivatives have been investigated for their activity against a variety of viruses, including human cytomegalovirus (HCMV) and hepatitis B virus (HBV).[\[20\]](#)[\[21\]](#)[\[22\]](#)

Compound ID	Virus	Activity (μM)	Reference
27	HCMV (AD169-GFP)	1.30 (EC50)	[20]
28	HCMV (AD169-GFP)	1.40 (EC50)	[20]
29	HCMV (AD169-GFP)	1.20 (EC50)	[20]
AD-51	HCMV	0.9 (EC50)	[21]
5e	HBV	1.54 (IC50)	[22]
5f	HBV	0.71 (IC50)	[22]

Anticonvulsant Activity

The quinazoline scaffold is also a promising starting point for the development of novel anticonvulsant drugs. Several derivatives have shown significant activity in preclinical models of epilepsy.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Compound ID	Anticonvulsant Test	Activity (mg/kg)	Reference
III	scPTZ	73.1 (ED50)	[24]
IV	scPTZ	11.79 (ED50)	[24]
5b	scPTZ, MES	Active	[23]
5c	scPTZ, MES	Active	[23]
5d	scPTZ, MES	Active	[23]
8b	PTZ-induced seizure	Active at 50, 100, 150	[25]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinazoline derivatives.

General Synthesis of Quinazoline Derivatives

A common and versatile method for the synthesis of the quinazoline core involves the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidine ring. The following is a general procedure for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

- A mixture of anthranilic acid (1 equivalent) and an acyl chloride (1.2 equivalents) in pyridine is stirred at room temperature for 2-4 hours.
- The reaction mixture is then poured into ice-cold water, and the precipitate is filtered, washed with water, and dried to yield the 2-acylaminobenzoic acid.
- The 2-acylaminobenzoic acid is refluxed with acetic anhydride for 2-3 hours.
- The excess acetic anhydride is removed under reduced pressure, and the residue is cooled and triturated with petroleum ether to afford the 2-substituted-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone

- A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
- The reaction mixture is cooled and poured into crushed ice.
- The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the desired 2,3-disubstituted-4(3H)-quinazolinone.



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Caption: General Synthesis Workflow for Quinazoline Derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][17][26]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase (e.g., EGFR, VEGFR).[\[12\]](#)[\[19\]](#)[\[20\]](#)

- Reagent Preparation: Prepare the kinase, substrate (a peptide that can be phosphorylated by the kinase), and ATP in a suitable kinase buffer.
- Compound Incubation: In a 96-well plate, add the quinazoline derivative at various concentrations, the kinase, and the substrate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
- Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as ELISA, fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
- Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[\[4\]](#)[\[25\]](#)[\[27\]](#)

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
- Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline derivative in the broth.

- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Plaque Reduction Assay

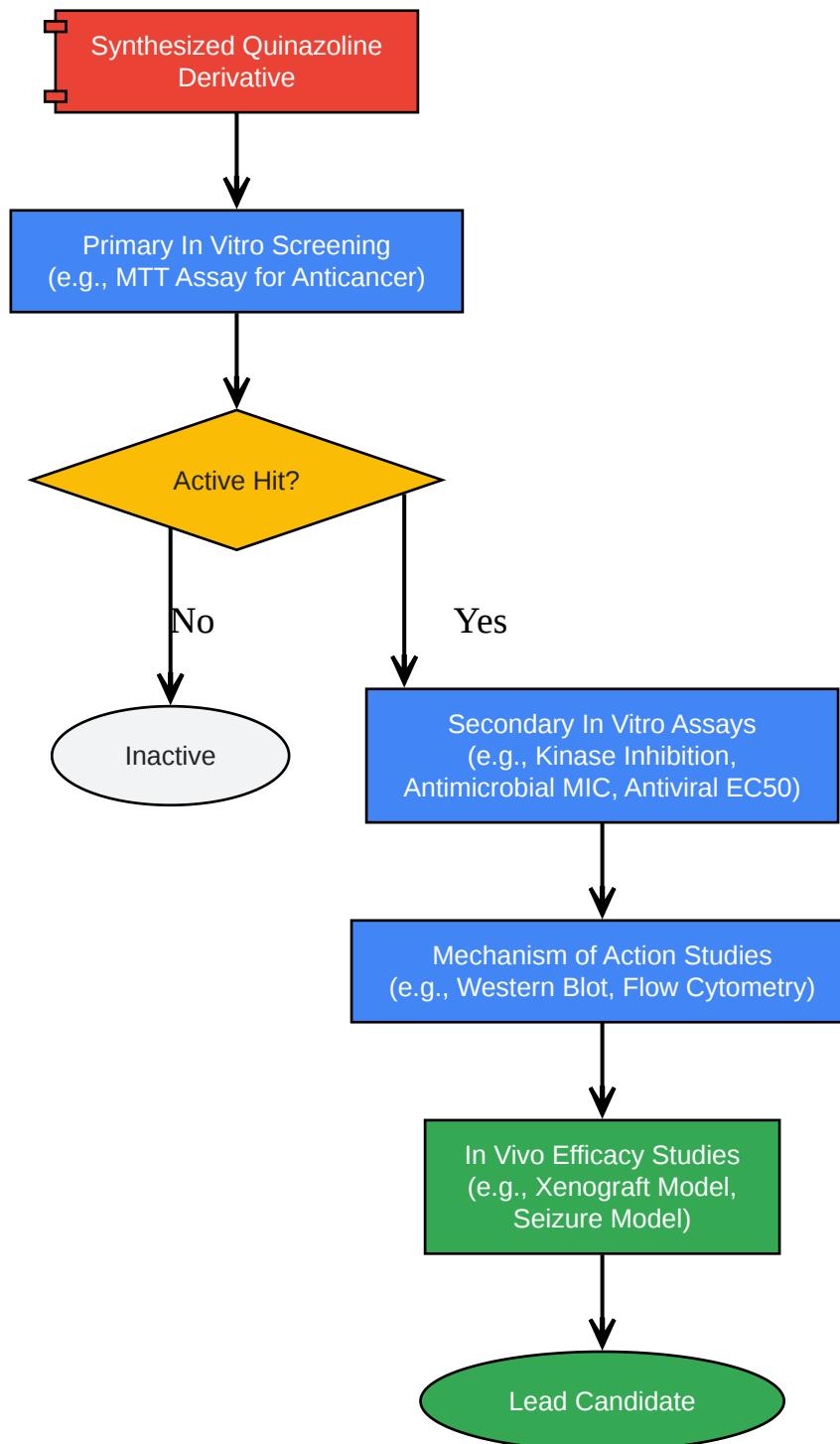
This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.
[7][16][18]

- Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
- Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the quinazoline derivative.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed by the virus.
- Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[13][28][29]

- Animal Preparation: Use adult mice or rats, and allow them to acclimatize to the laboratory conditions.
- Compound Administration: Administer the quinazoline derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
- Induction of Seizure: At a predetermined time after drug administration (to allow for drug absorption and distribution), induce a seizure by applying a high-frequency electrical stimulus through corneal or auricular electrodes.
- Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the MES test.
- Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose. Calculate the ED50 (the dose that protects 50% of the animals from the seizure).



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Caption: Workflow for the Biological Evaluation of Quinazoline Derivatives.

Conclusion

Quinazoline derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their proven success in oncology, coupled with their emerging potential in treating infectious diseases and neurological disorders, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current landscape of quinazoline-based drug discovery, including key biological targets, quantitative activity data, and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows are intended to serve as valuable tools for researchers in the design and execution of their studies. Further exploration of the vast chemical space of quinazoline derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of next-generation therapeutics.

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